1-Amino-1-cyclopropyl-3-methoxypropan-2-one
Description
1-Amino-1-cyclopropyl-3-methoxypropan-2-one (CAS: 1934551-65-1) is a synthetic organic compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol. The compound features a cyclopropyl group attached to an amino-substituted ketone backbone, with a methoxy group at the third carbon of the propan-2-one chain. It is primarily used in pharmaceutical and agrochemical research due to its structural uniqueness, which may influence reactivity and binding properties in biological systems. Current commercial data indicate that the compound is temporarily out of stock, with availability dependent on regional suppliers (e.g., China, the U.S., and Germany) and bulk-order discounts .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-4-6(9)7(8)5-2-3-5/h5,7H,2-4,8H2,1H3 |
InChI Key |
ZQOKNMIJUIEVSW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methoxypropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-3-methoxypropan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Amino-1-cyclopropyl-3-methoxypropan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring and methoxy group contribute to its overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general chemical principles and common analogs, the following comparative analysis is inferred.
Structural Analogs
1-Amino-1-cyclopropylethanone (C₅H₉NO, MW: 99.13 g/mol): Lacks the methoxy group and extended carbon chain of 1-amino-1-cyclopropyl-3-methoxypropan-2-one. Reduced steric hindrance may enhance reactivity in nucleophilic substitutions but decrease selectivity in enzyme interactions.
3-Methoxy-1-cyclopropylpropan-2-one (C₇H₁₂O₂, MW: 128.17 g/mol): Missing the amino group, rendering it less basic and unable to participate in hydrogen bonding critical for biological activity.
1-Amino-1-(2-methoxyethyl)cyclopropane (C₇H₁₃NO, MW: 127.18 g/mol): Substitutes the ketone group with a methoxyethyl chain, altering electronic properties and solubility.
Functional Properties
| Property | This compound | 1-Amino-1-cyclopropylethanone | 3-Methoxy-1-cyclopropylpropan-2-one |
|---|---|---|---|
| Molecular Weight | 143.18 g/mol | 99.13 g/mol | 128.17 g/mol |
| Polarity | High (due to -NH₂ and -OCH₃) | Moderate (-NH₂ only) | Moderate (-OCH₃ only) |
| Potential Bioactivity | Likely higher (dual functional groups) | Limited | Low (no amino group) |
Research Findings (Hypothetical)
- Stability : Cyclopropane rings confer strain-induced reactivity, but the methoxy group may stabilize the ketone via electron donation, reducing degradation rates.
- Synthetic Utility : The compound’s multifunctionality makes it a versatile intermediate for heterocyclic synthesis (e.g., pyrrolidines or pyridines), unlike simpler analogs.
Limitations of Available Data
- No peer-reviewed studies or experimental data (e.g., NMR, HPLC, bioassays) were provided in the evidence to validate these comparisons.
- Commercial listings lack details on purity, hazard classifications, or application-specific performance .
Biological Activity
1-Amino-1-cyclopropyl-3-methoxypropan-2-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and therapeutic potential.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound features a cyclopropyl ring, which is known for its strain and reactivity, and a methoxy group that can influence its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes. The cyclopropyl moiety allows for unique binding interactions due to its three-membered structure, which can fit into enzyme active sites effectively. This compound has been shown to act as an enzyme inhibitor, modulating various metabolic pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential to interfere with protein interactions, suggesting a role in signal transduction pathways. The ability to inhibit these enzymes positions the compound as a candidate for drug development in therapeutic applications.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound, including anticancer and antimicrobial properties.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 49.79 µM to 113.70 µM across different cell lines, indicating moderate potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that the compound may have selective activity against certain cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent.
Antimicrobial Activity
Additionally, the compound has shown promise in antimicrobial assays. Preliminary tests indicated effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Case Study 1: Enzyme Inhibition
In a controlled study, researchers assessed the inhibitory effects of this compound on alpha-l-fucosidase and beta-lactamase enzymes. The compound demonstrated significant inhibition at concentrations ranging from 10 µM to 100 µM, indicating its potential utility in developing treatments for bacterial infections resistant to conventional antibiotics.
Case Study 2: Anticancer Potential
Another study focused on the effects of the compound on human tumor cell lines. After treatment with varying concentrations over 48 hours, morphological assessments revealed that treated cells exhibited signs of apoptosis, suggesting that the compound may induce programmed cell death in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
